molecular formula C14H24O2 B14248511 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- CAS No. 383877-58-5

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)-

Cat. No.: B14248511
CAS No.: 383877-58-5
M. Wt: 224.34 g/mol
InChI Key: XVOHPSXSOVMGCY-PUODRLBUSA-N
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Description

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with a hydroxy-methylhexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the Cyclohexenone Ring: This can be achieved through cyclization reactions involving dienes and dienophiles.

    Introduction of the Hydroxy-Methylhexyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds, while the cyclohexenone ring can participate in π-π interactions, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler analog without the hydroxy-methylhexyl and methyl groups.

    5-Hydroxy-2-cyclohexen-1-one: Contains a hydroxy group but lacks the methylhexyl and methyl substitutions.

    2-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the hydroxy-methylhexyl substitution.

Uniqueness

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its reactivity and potential interactions in biological systems.

Properties

CAS No.

383877-58-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(5R)-5-(2-hydroxyheptan-2-yl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C14H24O2/c1-4-5-6-9-14(3,16)12-8-7-11(2)13(15)10-12/h7,12,16H,4-6,8-10H2,1-3H3/t12-,14?/m1/s1

InChI Key

XVOHPSXSOVMGCY-PUODRLBUSA-N

Isomeric SMILES

CCCCCC(C)([C@@H]1CC=C(C(=O)C1)C)O

Canonical SMILES

CCCCCC(C)(C1CC=C(C(=O)C1)C)O

Origin of Product

United States

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